7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-4-phenylmethoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-17-13-7-12(16)8-14(15(13)18-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQRDYJQDWXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736635 | |
| Record name | 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774582-60-4 | |
| Record name | 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by bromination and benzyloxylation . The reaction conditions often require the use of catalysts, such as vanadium-salen complexes, and may involve solvent-free or green chemistry approaches to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs scalable methods that ensure high purity and yield. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of nanocatalysts to optimize reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Cyclization and Condensation: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to achieve substitution at the bromine position.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, benzimidazole alcohols, and benzimidazole acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzimidazole core allows it to mimic naturally occurring nucleotides, facilitating its binding to biological macromolecules . This binding can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzimidazole Derivatives
Key Observations :
- Substituent Effects: The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to simpler derivatives like 5-bromo-2-methyl-1H-benzimidazole . Bromine at position 5 enhances electrophilicity, facilitating nucleophilic substitution reactions, a feature shared with 5-bromo-2-phenyl-1H-benzo[d]imidazole . Methyl vs.
Key Observations :
- Synthetic Complexity: The target compound’s benzyloxy group likely requires protective-group strategies, increasing synthesis steps compared to non-alkylated analogs like 5-bromo-2-methyl-1H-benzimidazole .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., bromine, fluorine) exhibit higher melting points, as seen in compound 4e (mp >300°C) .
Physicochemical and Pharmacological Properties
Key Observations :
- Lipophilicity: The benzyloxy group in the target compound enhances membrane permeability compared to non-alkylated analogs, making it pharmacologically relevant .
Commercial Availability and Pricing
Table 4: Market Data for Select Derivatives
Biological Activity
Overview
7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole family, characterized by its unique structural features, including a bromine atom at the 5-position, a methyl group at the 2-position, and a benzyloxy group at the 7-position. This specific arrangement contributes to its diverse biological activities, which have been the subject of extensive research.
Benzimidazole derivatives are known for their potential as anticancer agents, primarily through their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. The compound's interaction with various biological targets is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in proteins involved in cancer pathways.
Key Mechanisms:
- Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly, which is crucial for cell division.
- Apoptosis Induction : It enhances caspase-3 activity, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Research indicates that it can cause G2/M phase arrest in cancer cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In studies involving breast cancer MDA-MB-231 cells, it was observed that the compound could induce morphological changes and enhance apoptotic markers at concentrations as low as 1 µM .
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. Its efficacy has been tested against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
- Mycobacterium smegmatis
Studies have reported minimum inhibitory concentrations (MIC) indicating potent activity against these microbes, suggesting its potential application in treating infections .
Research Findings
Recent studies have provided insights into the biological activities of this compound. Below are some highlighted findings:
Case Studies
- Breast Cancer Cell Study : A study evaluated the effects of various benzimidazole derivatives on MDA-MB-231 cells. The results indicated that this compound significantly reduced cell viability and induced apoptosis through caspase activation and cell cycle arrest at G2/M phase .
- Antimicrobial Efficacy : In another study, the compound was tested against multiple bacterial strains, demonstrating high potency against MRSA and other pathogens, which highlights its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, and how are yields optimized?
- Methodology : Synthesis typically involves multi-step protocols, including condensation of o-phenylenediamine derivatives with carbonyl compounds under reflux conditions. For example, bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) in DMF, followed by benzyloxy group introduction via nucleophilic substitution with benzyl bromide in the presence of a base like K₂CO₃ . Yield optimization often requires controlled temperature (70–90°C), inert atmospheres, and catalyst screening (e.g., Pd/C for deprotection steps). Purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodology :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for benzyloxy), imidazole NH (δ ~12.5 ppm, broad), and methyl groups (δ ~2.6 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~160 ppm) and bromine-substituted carbons (δ ~115 ppm) .
- FTIR : Stretching vibrations for C-Br (590–600 cm⁻¹), C=N (1615–1620 cm⁻¹), and benzyl ether C-O (1250–1270 cm⁻¹) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) must match theoretical values within 5 ppm error .
Q. How do substituents like bromine and benzyloxy influence the compound’s solubility and reactivity?
- Methodology : Bromine enhances electrophilic substitution reactivity (e.g., Suzuki couplings) but reduces solubility in polar solvents. The benzyloxy group increases lipophilicity, necessitating DMSO or DMF for dissolution. Reactivity studies (e.g., TLC monitoring under varying pH/temperature) show that the benzyloxy group is susceptible to acid-catalyzed cleavage, requiring protective strategies during functionalization .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties and binding affinities of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV for this compound), indicating charge-transfer potential. Molecular docking (AutoDock Vina) into target proteins (e.g., EGFR) assesses binding modes, with scoring functions (ΔG ≈ −9.5 kcal/mol) highlighting hydrophobic interactions with bromine and π-stacking with benzyloxy . MD simulations (AMBER) further validate stability in binding pockets .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology : Discrepancies in IC₅₀ values (e.g., cytotoxicity ranges from 10–50 μM) may arise from assay conditions (cell line variability, serum concentration). Standardize protocols:
- Use MTT assays with matched controls (e.g., doxorubicin).
- Validate target engagement via Western blotting (e.g., EGFR phosphorylation inhibition) .
- Cross-reference with structural analogs (e.g., 5-bromo-2-phenyl derivatives) to isolate substituent effects .
Q. What strategies address regioselectivity challenges during further functionalization (e.g., C-H activation)?
- Methodology : Directed C-H activation using Pd(OAc)₂ and ligands (e.g., 8-aminoquinoline) directs functionalization to the 4-position of the benzimidazole core. Competitive pathways (e.g., benzyloxy cleavage) are mitigated by low-temperature (40°C) reactions in toluene. Monitoring via LC-MS identifies byproducts (e.g., debrominated species) .
Q. How does tautomerism in the benzimidazole core affect spectroscopic interpretation and reactivity?
- Methodology : The 1H-tautomer dominates in DMSO-d₆, but equilibrium with the 3H-form in polar solvents complicates NMR analysis. Variable-temperature NMR (VT-NMR) and NOESY distinguish tautomers. Reactivity studies show the 1H-tautomer favors electrophilic attacks at the 4-position, while the 3H-form participates in nucleophilic substitutions .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch variability .
- Data Validation : Cross-check spectral data with analogs (e.g., 5-chloro derivatives) and reference databases (PubChem, Reaxys) .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo extrapolation without ADMET profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
